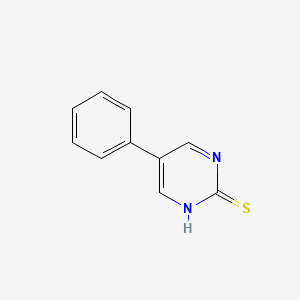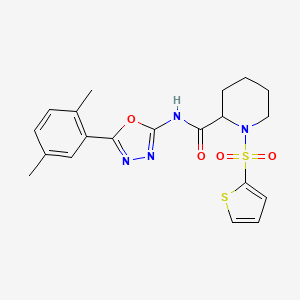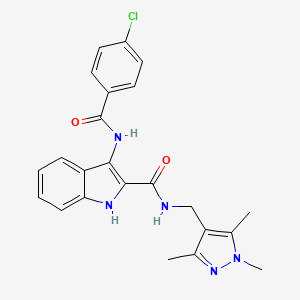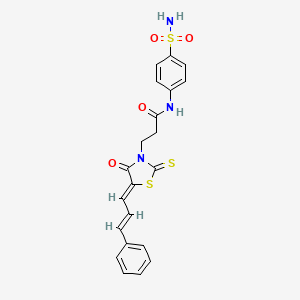
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. MDPV is a highly addictive drug and has been associated with severe health risks and fatalities. Despite its negative effects, MDPV has been the subject of extensive scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Studies on similar compounds, such as zipeprol and BMS-690514, focus on their metabolism in humans and animals. These studies are crucial for understanding how the body processes these compounds, including absorption, distribution, metabolism, and excretion, which can inform drug design and therapeutic applications (Constantin & Pognat, 1978); (Christopher et al., 2010).
Toxicology and Safety Profiling
- Research on the toxicology of similar compounds is vital for assessing their safety. This includes studying the toxic effects and potential therapeutic windows, which is essential for clinical applications and drug development. While specific studies on "1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone" were not found, research on compounds like hydroxyzine provides insights into the procedures and methodologies for such evaluations (Johnson, 1982).
Neuropharmacology
- Compounds with structures similar to "1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone" are often studied for their effects on the central nervous system (CNS), including their potential as anxiolytics or antidepressants. Studies on compounds like LQFM032 and 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine explore their pharmacological effects, which can provide a framework for understanding the potential CNS-related applications of the target compound (Brito et al., 2017); (Hieger et al., 2015).
Receptor Binding Studies
- The study of receptor binding and occupancy provides insights into the mechanisms of action of psychoactive compounds. For instance, investigations into the 5-HT1A receptor occupancy by novel antagonists help elucidate the potential therapeutic applications and effects of new compounds on mood and anxiety disorders (Rabiner et al., 2002).
Propriétés
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14-18(23)8-7-17(20(14)25)19(24)13-21-9-11-22(12-10-21)15-3-5-16(26-2)6-4-15/h3-8,23,25H,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZWAKVNNYTCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)

![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)

![Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)

